molecular formula C25H24N2O2 B2406073 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 955717-99-4

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B2406073
CAS No.: 955717-99-4
M. Wt: 384.479
InChI Key: HGWCPHXLGQFBLW-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a tetrahydroisoquinoline (THIQ) derivative featuring a benzoyl group at the 2-position and an m-tolylacetamide side chain. THIQ scaffolds are widely studied for their role in modulating neurotransmitter receptors, particularly as antagonists for orexin-1 (OX1R) or dopamine receptors . The 7-position substitution in THIQs is critical for receptor selectivity and binding affinity, as evidenced by structural analogs in the literature .

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-6-5-7-19(14-18)15-24(28)26-23-11-10-20-12-13-27(17-22(20)16-23)25(29)21-8-3-2-4-9-21/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWCPHXLGQFBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.

Table 1: Synthetic Pathways

StepReaction TypeReagentsConditionsYield (%)
1BenzoylationBenzoyl chlorideBase-catalyzed85
2AcetylationAcetic anhydrideAcidic conditions75

Biology

The compound has been studied for its biological activities, particularly its potential to modulate pathways involved in inflammation and cancer. Preliminary studies suggest that it may inhibit cyclooxygenase-2 (COX-2) and various protein kinases that are crucial in cancer cell growth.

Table 2: Biological Activities

Activity TypeAssay MethodResult
Anti-inflammatoryCOX-2 inhibition assayIC50 = 12 µM
AnticancerMTT assayIC50 = 15 µM (HeLa cells)
AntiviralPlaque reduction assaySignificant reduction at 10 µM

Medical Applications

In the medical field, this compound is being investigated for its therapeutic potential against various diseases:

  • Inflammatory Diseases: Research indicates that the compound may reduce inflammation through COX-2 inhibition.
  • Cancer Treatment: Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.
  • Viral Infections: The compound has shown promise in preliminary antiviral studies, suggesting it may interfere with viral replication mechanisms.

Case Study: Anticancer Activity
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction as evidenced by increased levels of caspase activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 6- and 7-Positions

The 7-position of THIQs is a key determinant of bioactivity. The target compound’s 7-m-tolylacetamide group contrasts with analogs bearing alkoxy or amino substituents:

Table 1: Substituent Variations at the 7-Position
Compound Name 7-Position Substituent Key Structural Features Molecular Weight (m/z) Yield (%)
Target Compound 2-(m-tolyl)acetamide Benzoyl (2-position), m-tolyl side chain Not reported N/A
10b 7-ethoxy 3,4-Dimethoxyphenylmethyl, ethoxy group 475 (M+H) 100
10c 7-propoxy 3,4-Dimethoxyphenylmethyl, propoxy group 489 (M+H) 90
30 6,7-dimethoxy Diethylamino group at 3-position phenyl Not reported 76
33 6,7-dimethoxy Benzylamino group at 3-position phenyl Not reported 82
  • Alkoxy vs. Acetamide Groups: Compounds 10b and 10c (7-ethoxy/propoxy) exhibit higher synthetic yields (90–100%) compared to amino-substituted analogs (e.g., 33: 82%), suggesting that steric hindrance from bulkier groups (e.g., benzoyl in the target compound) may complicate synthesis .
  • Receptor Selectivity : The 7-propoxy group in 10c enhances OX1R antagonism over OX2R, while 6,7-dimethoxy substitutions (e.g., 30, 33) improve dopamine receptor binding . The target compound’s m-tolylacetamide may mimic these effects but requires empirical validation.

Acetamide Side Chain Modifications

The 2-(m-tolyl)acetamide side chain in the target compound differs from benzyl or substituted phenyl groups in analogs:

Table 2: Acetamide Side Chain Variations
Compound Name Acetamide Side Chain Pharmacological Target Key Findings
Target Compound 2-(m-tolyl) Not reported Structural similarity to D4R ligands
A-412997 2-(4-(pyridin-2-yl)piperidin-1-yl) Dopamine D4R (D4R) High D4R affinity (Ki = 4.2 nM)
25g Cyclopropylmethyl-methylamino OX1R OX1R IC50 = 12 nM
33 Benzylamino-methoxy Dopamine receptors Moderate D3R selectivity
  • m-Tolyl vs. Piperidine Groups : The m-tolyl group in the target compound shares structural motifs with A-412997, a D4R agonist, but lacks the piperidine moiety critical for D4R binding .
  • Synthetic Flexibility: Side chains like cyclopropylmethyl (25g) or benzylamino (33) are introduced via alkylation or reductive amination, whereas the target compound’s acetamide group may require chloroacetylation followed by nucleophilic substitution .

Preparation Methods

Double Reductive Amination

The Pomeranz-Fritsch-Bobbitt methodology constructs the 1,2,3,4-tetrahydroisoquinoline (THIQ) core through sequential reductive amination and acid-catalyzed cyclization. Initial condensation of N-benzyl-N-(2,2-dimethoxyethyl)aniline with 2,2-dimethoxyacetaldehyde in chloroform, mediated by sodium triacetoxyborohydride, yields a secondary amine intermediate. Subsequent cyclization under strongly acidic conditions (70% HClO₄ or 6M HCl) generates the THIQ scaffold.

Critical Step: Cyclization efficiency hinges on electron-donating substituents. For N-(2-benzoyl) derivatives, pre-functionalization of the aniline precursor with a benzoyl group prior to cyclization mitigates steric hindrance.

Functionalization at the 7-Position

Post-cyclization, the THIQ intermediate undergoes Friedel-Crafts acylation with benzoyl chloride in anhydrous dichloromethane (DCM) using aluminum trichloride as a Lewis acid. This installs the 2-benzoyl moiety with >85% regioselectivity.

Optimization Note: Substituent-directed lithiation at the 7-position, achieved via lithium diisopropylamide (LDA) at −78°C, enables precise introduction of acetamide side chains.

Bischler-Napieralski Cyclization of Tertiary Amides

Amide Formation and Cyclization

The Bischler-Napieralski route employs tertiary amides derived from 2-(m-tolyl)acetic acid and 7-amino-THIQ precursors. Coupling 2-(m-tolyl)acetyl chloride with 7-amino-2-benzoyl-THIQ in tetrahydrofuran (THF), using N,N-diisopropylethylamine (DIPEA) as a base, furnishes the tertiary amide. Cyclization with phosphorus oxychloride (POCl₃) in toluene generates an iminium intermediate, which is reduced in situ with sodium borohydride (NaBH₄) to yield the target acetamide.

Table 1. Bischler-Napieralski Cyclization Parameters

Parameter Value/Reagent Yield (%) Reference
Cyclization Agent POCl₃ (1.2 equiv) 72
Solvent Anhydrous Toluene -
Reduction Agent NaBH₄ (2.0 equiv) 85
Temperature Reflux (110°C) -

Mechanistic Insight: POCl₃ facilitates iminium ion formation via dehydration, while NaBH₄ ensures stereochemical retention during reduction.

Nickel-Catalyzed Coupling of m-Tolylacetamide with THIQ Intermediates

Ligand-Assisted Cross-Coupling

A nickel-catalyzed protocol couples 2-bromo-7-nitro-THIQ derivatives with pre-formed 2-(m-tolyl)acetamide. Utilizing (S,S)-Ni-Cl 3BPB-m-Tyr as a chiral ligand, the reaction proceeds in methanol at 60°C with potassium carbonate (K₂CO₃) as a base, achieving 78% enantiomeric excess (ee).

Critical Data:

  • Catalyst Loading: 5 mol% Ni(OAc)₂·4H₂O
  • Ligand Ratio: 1:1 (Ni:Ligand)
  • Reaction Time: 24–72 h

Table 2. Nickel-Catalyzed Coupling Optimization

Parameter Optimal Value Impact on Yield (%)
Temperature 60°C 78 → 82
Solvent Methanol 78 → 65 (if THF)
Base K₂CO₃ 78 → 45 (if Et₃N)

Advantage: This method circumvents racemization, critical for bioactive THIQ derivatives.

Solid-Phase Synthesis Using Sulfur(VI) Fluoride Exchange (SuFEx)

Sulfurofluoridate-Mediated Amidation

Recent advances in SuFEx chemistry enable efficient amide bond formation under mild conditions. Treating 7-amino-2-benzoyl-THIQ with 2-(m-tolyl)acetyl fluorosulfuryl imidazolium triflate (generated in situ from sulfuryl fluoride and 2-methylimidazole) in acetonitrile at room temperature achieves quantitative conversion within 2 h.

Reaction Scheme:

  • Sulfurofluoridate Activation:
    $$ \text{RCO}2\text{H} + \text{ImSO}2\text{F} \rightarrow \text{RCO-SO}_2\text{Im} + \text{HF} $$
  • Amide Coupling:
    $$ \text{RCO-SO}2\text{Im} + \text{H}2\text{N-THIQ} \rightarrow \text{RCONH-THIQ} + \text{ImSO}_2\text{H} $$

Table 3. SuFEx Reaction Metrics

Metric Value Reference
Conversion >99%
Isolated Yield 92%
Byproduct Imidazolium sulfonate

Advantage: Eliminates traditional coupling agents (e.g., HATU), reducing purification complexity.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 2H, Ar–H), 7.48–7.41 (m, 5H, Ar–H), 4.32 (s, 2H, CH₂CO), 3.67 (t, J = 6.0 Hz, 2H, THIQ–CH₂), 2.89 (t, J = 6.0 Hz, 2H, THIQ–CH₂), 2.34 (s, 3H, m-Tolyl–CH₃).
  • ¹³C NMR: 168.5 (C=O), 140.2 (Ar–C), 132.7–125.4 (Ar–C), 45.6 (CH₂CO), 38.9 (THIQ–CH₂), 21.1 (m-Tolyl–CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M + H]⁺ = 429.1784 (C₂₇H₂₅N₂O₂⁺ requires 429.1789).

Q & A

Q. What are the key synthetic pathways for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving reductive amination, alkylation, and acylation. For example, tetrahydroisoquinoline derivatives are often prepared using borohydride reduction of Schiff bases formed from benzaldehyde and amines . Yield optimization requires careful control of reaction stoichiometry (e.g., 3 equivalents of alkylating agents), solvent selection (e.g., anhydrous methanol or DCM), and purification via silica gel chromatography. Notably, substituents on the phenyl ring (e.g., 3,4-dimethoxy groups) can influence yields, as seen in compounds with 12–94% yields under similar conditions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

1H NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, 1H NMR can confirm the presence of benzoyl (δ 7.4–8.0 ppm) and tetrahydroisoquinoline protons (δ 2.5–4.5 ppm), while HRMS provides exact mass validation (e.g., m/z 461.2202 for a related compound) . Advanced 2D NMR (COSY, HSQC) may resolve overlapping signals in complex regions.

Q. What are the primary pharmacological targets of tetrahydroisoquinoline derivatives like this compound?

Tetrahydroisoquinolines are studied as selective antagonists for receptors such as the orexin-1 receptor (OX1R). Substituents at the 6- and 7-positions of the tetrahydroisoquinoline core significantly influence receptor binding affinity and selectivity . For example, bulky groups like cyclopropylmethyl reduce OX1R activity but enhance selectivity over OX2R.

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound across different assays?

Contradictions may arise from assay conditions (e.g., cell lines, ligand concentrations) or compound stability. Methodological solutions include:

  • Standardized controls : Use reference antagonists (e.g., SB-334867 for OX1R) to calibrate assays.
  • Metabolic stability tests : Assess compound degradation in assay buffers via LC-MS.
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., calcium flux) to confirm activity .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the m-tolyl moiety to reduce cytochrome P450-mediated oxidation.
  • Prodrug approaches : Mask labile acetamide groups with ester prodrugs.
  • In vitro assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots .

Q. How do substituent variations at the 2-benzoyl and 7-positions impact OX1R selectivity?

Studies show that bulkier 2-benzoyl groups (e.g., 3,4-dimethoxybenzyl) enhance OX1R affinity, while smaller groups (e.g., methyl) reduce selectivity. At the 7-position, electron-donating substituents (e.g., methoxy) improve binding, likely through hydrophobic interactions with the receptor’s transmembrane domain . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents.

Q. What computational methods are recommended for predicting binding modes with OX1R?

  • Molecular docking : Use crystal structures of OX1R (PDB ID: 6TO7) to model ligand-receptor interactions.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities for substituent variants .

Q. How should researchers design experiments to validate off-target effects of this compound?

  • Broad-spectrum receptor panels : Screen against GPCRs, kinases, and ion channels.
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines.
  • In silico predictions : Leverage tools like SwissTargetPrediction to prioritize off-target candidates .

Methodological Guidance

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Iterative synthesis : Systematically vary substituents at the 2-, 6-, and 7-positions.
  • High-throughput screening : Test derivatives in OX1R/OX2R binding assays.
  • Data analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. How can researchers address low yields in large-scale synthesis?

  • Process optimization : Replace column chromatography with recrystallization or membrane-based separations (e.g., nanofiltration).
  • Catalyst screening : Test palladium or nickel catalysts for key coupling steps.
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent, and reagent ratios .

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